molecular formula C6H7NOS B3262754 1-(1,3-thiazol-2-yl)propan-2-one CAS No. 361161-73-1

1-(1,3-thiazol-2-yl)propan-2-one

Cat. No.: B3262754
CAS No.: 361161-73-1
M. Wt: 141.19 g/mol
InChI Key: PLFXOSWXFMGIBN-UHFFFAOYSA-N
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Description

1-(1,3-Thiazol-2-yl)propan-2-one is an organic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of 1-(1,3-thiazol-2-yl)propan-2-one typically involves the reaction of thiazole derivatives with appropriate reagents under controlled conditions. One common method includes the condensation of thiazole with propanone derivatives in the presence of a catalyst. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity.

Chemical Reactions Analysis

1-(1,3-Thiazol-2-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of thiazolidines.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using halogenated reagents under basic conditions, leading to the formation of substituted thiazoles.

Scientific Research Applications

1-(1,3-Thiazol-2-yl)propan-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications, particularly in the development of antifungal and antibacterial agents.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-thiazol-2-yl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

1-(1,3-Thiazol-2-yl)propan-2-one can be compared with other thiazole derivatives, such as:

    1-(2-Methyl-1,3-thiazol-4-yl)ethanamine: This compound has a similar thiazole ring but differs in its side chain, leading to different chemical properties and applications.

    1-(2-Propyl-1,3-thiazol-4-yl)methanamine: Another thiazole derivative with distinct substituents, which can affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific structure, which imparts unique chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

1-(1,3-thiazol-2-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-5(8)4-6-7-2-3-9-6/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFXOSWXFMGIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of thiazole (10 g, 0.12 mol) in dry THF (100 mL) at -78° C. was added BuLi (50 mL, 2.47M in hexane). The resulting reaction mixture was stirred 30 min. then ethyl propionate (18.8 mL, 0.16 mol) in THF was added and the cooling bath was removed. After 30 min. an aqueous solution of NH4OAc (25%) was added and the THF evaporated. Ether was added and washed successively with H2O, brine, dried over MgSO4 and evaporated. The residue was distilled under vacuum to give 12.1 g (73%) of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
18.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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